pNiXa protein
Description
Discovery and Identity pNiXa, a 45 kDa nickel-binding protein, was first identified in Xenopus laevis oocytes and embryos by Beck et al. (1992) . It shares identity with EP45 (estrogen-regulated protein 45 kDa), a hepatic serpin regulated by estrogen, and is alternatively termed Seryp (Serpin yolk protein) due to its association with yolk platelets .
Properties
CAS No. |
147173-00-0 |
|---|---|
Molecular Formula |
C5H6N4O2S |
Synonyms |
pNiXa protein |
Origin of Product |
United States |
Chemical Reactions Analysis
Inhibition of Serine Proteinases
pNiXa exhibits inhibitory activity against several serine proteinases, with varying degrees of effectiveness:
-
Bovine Alpha-Chymotrypsin : Strong inhibition (Ki = 3 mM).
-
Porcine Elastase : Weak inhibition (Ki = 0.5 µM).
-
Bovine Trypsin : No inhibition observed.
The mechanism of inhibition appears to involve the formation of stable complexes with these enzymes, particularly with chymotrypsin, as evidenced by SDS-PAGE and gelatin zymography analyses, which revealed SDS-resistant complexes upon interaction with chymotrypsin .
Nickel Ion Binding and Reactivity
The binding of Ni(II) ions to pNiXa significantly influences its chemical behavior:
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Coordination Complex Formation : pNiXa can form octahedral and square-planar complexes with Ni(II). The His-rich domain of pNiXa is crucial for this interaction, facilitating the formation of six-coordinate complexes when the N-terminus is acetylated.
-
Oxidative Reactions : The Ni(II)-bound form of pNiXa enhances oxidative reactions, leading to the production of mutagenic compounds such as 8-hydroxy-2'-deoxyguanosine from 2'-deoxyguanosine when exposed to hydrogen peroxide. This suggests a role in genotoxicity linked to nickel exposure .
Cleavage by Serine Proteinases
The interaction between pNiXa and serine proteinases results in specific cleavage patterns:
-
Chymotrypsin and elastase cleave pNiXa at the Thr-Lys peptide bond near the C-terminus.
-
Trypsin and cathepsin G cleave at specific peptide bonds near the N-terminus, particularly within a segment rich in Lys and Gln, which lacks homology to other serpins but resembles a domain of Xenopus POU3 transcription factor .
Kinetic Studies
Kinetic assays demonstrate that pNiXa's inhibition kinetics are complex, particularly regarding its interaction with chymotrypsin. The slow-binding nature of this inhibition suggests that conformational changes may be involved in the formation of the enzyme-inhibitor complex .
Immunological Studies
Immunoperoxidase staining using antibodies against pNiXa has identified its expression in various tissues during organogenesis in Xenopus laevis, indicating its potential regulatory roles during development. Interestingly, positive staining was also observed in certain human tumors, suggesting a possible diagnostic or prognostic role for pNiXa in oncology .
Comparison with Similar Compounds
Structural Features
- Domain Architecture : pNiXa belongs to the serpin (serine protease inhibitor) superfamily. Its N-terminal region is histidine-rich, enabling high-affinity nickel binding .
- Post-Translational Modifications : pNiXa exhibits oocyte-specific isoforms, with liver-derived EP45 showing low electrophoretic mobility compared to high-mobility isoforms in oocytes, suggesting tissue-specific modifications .
Functional Roles
- Nickel Binding and Teratogenesis: pNiXa’s (HX)n motif facilitates nickel binding, implicating it in nickel-induced embryotoxicity and teratogenesis in Xenopus .
- Oocyte Maturation: Purified pNiXa induces germinal vesicle breakdown (GVBD) in stage-VI oocytes, though endogenous EP45 requires progesterone stimulation, likely due to post-translational differences .
- Synergy with Oncogenic Pathways : pNiXa synergizes with Ras-p21 protein to enhance GVBD rates (92% vs. 60% for pNiXa alone) .
Expression and Localization
- Synthesized in the liver under estrogen regulation, EP45/pNiXa is absorbed into oocytes from the bloodstream, accumulating during stages IV–VI .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of pNiXa with Human Serpins
Key Comparative Insights
A. Structural Divergence
B. Functional Overlap and Divergence
C. Interaction with Signaling Pathways
Table 2: Functional Comparison in Oocyte Maturation
Expression and Localization Differences
Mechanistic Contrasts in Teratogenesis
- pNiXa’s (HX)n motif enables nickel binding, promoting free radical generation and DNA damage, a mechanism absent in non-metal-binding serpins .
- Human serpins like α1-antitrypsin protect tissues from protease damage but lack direct roles in metal toxicity .
Critical Analysis of Discrepancies and Limitations
- Contradictory GVBD Induction: Endogenous EP45 in oocytes fails to induce GVBD without progesterone, whereas purified pNiXa does. This may stem from contaminants in purified pNiXa or MII-specific post-translational modifications .
Q & A
Q. What experimental methods are recommended for identifying and characterizing pNiXa protein in Xenopus oocytes and embryos?
To identify pNiXa, researchers should employ mass spectrometry-based approaches such as Peptide Mass Fingerprinting (PMF) or Peptide Fragment Fingerprinting (PFF). Tools like Mascot or Proteome Discoverer can match experimental spectra against protein databases (e.g., UniProt, Xenbase) for high-confidence identification . For functional characterization, co-immunoprecipitation (Co-IP) paired with serine proteinase activity assays can elucidate interactions, as pNiXa is a serpin known to regulate serine proteases in Xenopus developmental contexts .
Q. How can researchers validate pNiXa expression dynamics during embryonic development?
Quantitative PCR (qPCR) or RNA sequencing should be used to track transcriptional changes. At the protein level, Western blotting with anti-pNiXa antibodies or immunohistochemistry (IHC) in tissue sections provides spatial-temporal resolution. For higher throughput, tandem mass tagging (TMT) in proteomics workflows enables comparative quantification across developmental stages .
Q. What databases are essential for retrieving pNiXa-related sequence and functional data?
Key resources include:
- Xenbase : For Xenopus-specific gene annotations and expression patterns.
- UniProt : For protein sequence, domains (e.g., serpin reactive center loop), and post-translational modifications.
- PPIretrieval : To explore potential protein-protein interaction networks involving pNiXa .
Advanced Research Questions
Q. How can conflicting data on pNiXa’s protease inhibition specificity be resolved?
Discrepancies often arise from differences in experimental models (e.g., cell-free vs. in vivo systems) or protease isoform variability. To address this:
- Perform in vitro kinetics assays using purified pNiXa and candidate proteases (e.g., trypsin-like proteases) under standardized pH and temperature conditions.
- Apply structural biology techniques (e.g., X-ray crystallography or cryo-EM) to visualize binding interfaces and identify critical residues .
- Cross-validate findings using CRISPR/Cas9-mediated pNiXa knockout models to assess developmental phenotypes linked to protease dysregulation .
Q. What strategies are effective for distinguishing pNiXa isoforms in proteomic datasets?
Isoform resolution requires:
- High-resolution LC-MS/MS with fragmentation modes (CID/HCD) to capture unique peptide signatures.
- Customized database searches incorporating alternative splicing variants annotated in Xenbase or Ensembl.
- Top-down proteomics to retain intact protein mass information, enabling isoform-specific mass profiling .
Q. How should researchers design studies to investigate pNiXa’s role in embryonic axis formation?
Adopt a systems biology approach :
- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pNiXa expression against morphogen gradients (e.g., Wnt/β-catenin signaling components).
- Use microinjection of pNiXa-specific morpholinos or mRNA overexpression in Xenopus embryos to perturb function, followed by phenotypic scoring (e.g., gastrulation defects).
- Integrate spatial proteomics (e.g., APEX2 tagging) to resolve subcellular localization during symmetry breaking .
Q. What computational tools are suitable for predicting pNiXa’s interaction partners in non-model organisms?
Leverage homology modeling (SWISS-MODEL, Phyre2) to infer conserved interaction domains. For genome-wide prediction, use:
- STRING-DB : To extrapolate interactions based on orthologous networks.
- AlphaFold-Multimer : For de novo prediction of binding interfaces with candidate proteases .
Methodological Best Practices
Q. How to ensure reproducibility in studies involving pNiXa knockout models?
- Document experimental parameters : Include detailed protocols for CRISPR guide RNA design, embryo microinjection (dose, timing), and phenotypic assessment criteria .
- Deposit raw data : Share MS proteomics data via PRIDE Archive and RNA-seq datasets in GEO/SRA to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
